An In-depth Technical Guide to 3,3-Dimethyl-2,4-pentanedione: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 3,3-Dimethyl-2,4-pentanedione: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3,3-dimethyl-2,4-pentanedione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While the core focus remains on the physicochemical characteristics and synthesis of this compound, the current understanding of its biological activity is also addressed, highlighting a notable gap in the existing scientific literature.
Chemical Properties and Structure
3,3-Dimethyl-2,4-pentanedione, a diketone, possesses a unique structural arrangement that influences its chemical behavior. The presence of two carbonyl groups in close proximity and a quaternary carbon at the alpha position are key features.
Structural Identifiers
The unambiguous identification of 3,3-Dimethyl-2,4-pentanedione is established through various chemical informatics identifiers.
| Identifier | Value |
| IUPAC Name | 3,3-dimethylpentane-2,4-dione |
| CAS Number | 3142-58-3[1] |
| Molecular Formula | C₇H₁₂O₂[1] |
| SMILES | CC(=O)C(C)(C)C(C)=O[2] |
| InChI | 1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3[2] |
| InChIKey | SWGDHTSWHSSMLE-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 3,3-Dimethyl-2,4-pentanedione is presented in the table below, providing essential data for experimental design and application.
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | [1] |
| Melting Point | 19 °C | [2] |
| Boiling Point | 173 °C (at 760 mmHg) | [2] |
| 25-26 °C (at 2 mmHg) | [1] | |
| Density | 0.978 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4290 | [1] |
| Solubility | Soluble in chloroform; Slightly soluble in methanol. | |
| Flash Point | 73.9 °C (closed cup) | [2] |
Synthesis of 3,3-Dimethyl-2,4-pentanedione
The synthesis of 3,3-dimethyl-2,4-pentanedione can be achieved through the methylation of 3-methyl-2,4-pentanedione (B1204033). A detailed experimental protocol is outlined below.
Experimental Protocol: Methylation of 3-Methyl-2,4-pentanedione
This procedure details the synthesis of 3,3-dimethyl-2,4-pentanedione with a high reported yield.[3]
Materials:
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-Methyl-2,4-pentanedione
-
Iodomethane (B122720) (CH₃I)
-
Water
-
Ethyl acetate
Procedure:
-
To a suspension of 0.1 mol of sodium hydride in 100 mL of anhydrous tetrahydrofuran, slowly add 0.12 mol of 3-methyl-2,4-pentanedione dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Slowly add 0.12 mol of iodomethane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 10 hours.
-
After the reaction is complete, add 20 mL of water to dissolve any solid precipitates.
-
Extract the aqueous mixture with ethyl acetate.
-
Remove the solvent from the organic layer by evaporation.
-
Purify the crude product by distillation under reduced pressure, collecting the fraction at 82-84 °C / 1 kPa.
Expected Yield: 98%[3]
Spectroscopic Analysis
Detailed experimental protocols for the spectroscopic characterization of 3,3-Dimethyl-2,4-pentanedione are provided to ensure reproducible and high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. 1H NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3,3-Dimethyl-2,4-pentanedione.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
Instrument Parameters (General Guidelines for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
3.1.2. 13C NMR Spectroscopy Protocol
Sample Preparation:
-
Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg of 3,3-Dimethyl-2,4-pentanedione dissolved in 0.6-0.7 mL of a deuterated solvent.
Instrument Parameters (General Guidelines for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform with an exponential multiplication (line broadening) of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. FT-IR Spectroscopy Protocol (Neat Liquid)
This protocol is suitable for acquiring the infrared spectrum of pure, liquid 3,3-Dimethyl-2,4-pentanedione.
Sample Preparation:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small drop of neat 3,3-Dimethyl-2,4-pentanedione directly onto the center of the ATR crystal.[4]
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Acquisition and Processing:
-
Collect the background spectrum.
-
Apply the sample to the ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Label the significant peaks.
Biological Activity and Relevance in Drug Development
A comprehensive search of the scientific literature reveals a significant lack of data specifically on the biological activity of 3,3-dimethyl-2,4-pentanedione. While the parent compound, 2,4-pentanedione (acetylacetone), has been studied for its toxicological properties, including neurotoxicity, and its ability to chelate metals, this information cannot be directly extrapolated to its dimethylated derivative.[5][6]
Studies on the structurally related flavorant, 2,3-pentanedione (B165514), have indicated potential neurotoxicity. However, it is crucial to emphasize that these findings do not directly implicate 3,3-dimethyl-2,4-pentanedione.
The absence of specific biological data for 3,3-dimethyl-2,4-pentanedione represents a notable knowledge gap. For researchers and drug development professionals, this presents both a challenge and an opportunity. The unique structural features of this molecule, particularly the gem-dimethyl group at the alpha-position, may confer distinct pharmacological properties compared to its less substituted analogs. Future research is warranted to explore the potential biological effects of this compound, including its interaction with various biological targets, its metabolic fate, and its toxicological profile. Such studies would be essential to determine if 3,3-dimethyl-2,4-pentanedione or its derivatives hold any promise as scaffolds in medicinal chemistry.
Conclusion
This technical guide has consolidated the available information on the chemical properties, structure, and synthesis of 3,3-Dimethyl-2,4-pentanedione. Detailed protocols for its spectroscopic analysis have also been provided to facilitate further research. The most significant finding of this review is the current void in the literature regarding the biological activity and potential therapeutic applications of this compound. This underscores the need for future investigations to elucidate its pharmacological profile and to assess its potential relevance in the field of drug discovery and development.
References
- 1. 3,3-DIMETHYL-2,4-PENTANEDIONE | 3142-58-3 [chemicalbook.com]
- 2. 3,3-二甲基-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sigma Aldrich 3,3-Dimethyl-2,4-pentanedione 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. Small molecule diketone flavorants diacetyl and 2,3-pentanedione promote neurotoxicity but inhibit amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
